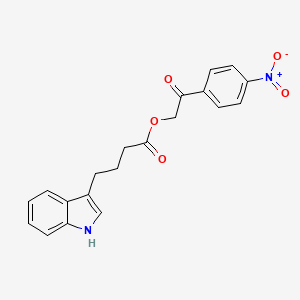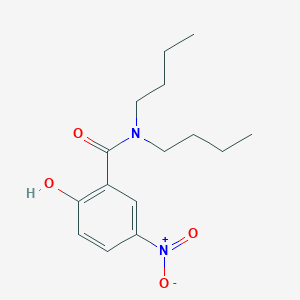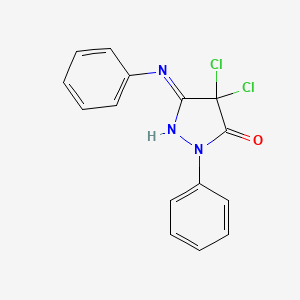![molecular formula C23H18Cl2N4OS B12466107 2-chloro-N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12466107.png)
2-chloro-N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide is a complex organic compound that features a benzamide core structure with various substituents, including chloro, sulfanyl, and triazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved by reacting 4-methyl-4H-1,2,4-triazole-3-thiol with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Benzyl Group: The resulting product is then reacted with 4-chlorobenzyl chloride to introduce the benzyl group.
Formation of the Benzamide Core: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride to form the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-chloro-N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups present in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can target the triazole ring.
Coupling Reactions: The benzamide core can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the chloro positions.
科学的研究の応用
2-chloro-N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent due to its unique structural features.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.
作用機序
The mechanism of action of 2-chloro-N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors .
類似化合物との比較
Similar Compounds
Uniqueness
What sets 2-chloro-N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole and sulfanyl groups enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields.
特性
分子式 |
C23H18Cl2N4OS |
|---|---|
分子量 |
469.4 g/mol |
IUPAC名 |
2-chloro-N-[4-[5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C23H18Cl2N4OS/c1-29-21(27-28-23(29)31-14-15-6-10-17(24)11-7-15)16-8-12-18(13-9-16)26-22(30)19-4-2-3-5-20(19)25/h2-13H,14H2,1H3,(H,26,30) |
InChIキー |
YKRCSGOFVYVALR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466024.png)

![2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466042.png)

![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466045.png)

![butyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B12466055.png)
![3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B12466062.png)
![Decyl 3-[(3,5-dinitrophenyl)amino]benzoate](/img/structure/B12466068.png)
![4-{[(5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12466073.png)
![N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide](/img/structure/B12466082.png)

![1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione](/img/structure/B12466087.png)
![2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-5-nitroaniline](/img/structure/B12466091.png)
